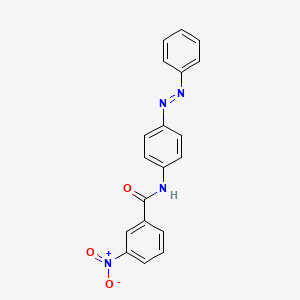

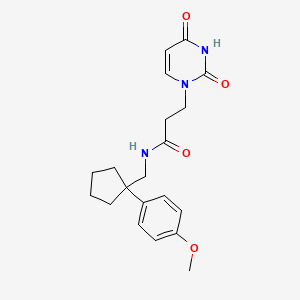

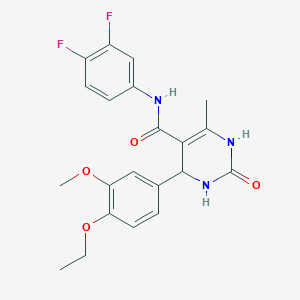

3-nitro-N-(4-phenyldiazenylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzamides, including3-nitro-N-(4-phenyldiazenylphenyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . Molecular Structure Analysis

The structure of benzamides, such as3-nitro-N-(4-phenyldiazenylphenyl)benzamide, can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The dynamic structure of benzamide is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring . Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

3-nitro-N-(4-phenyldiazenylphenyl)benzamide has a molecular formula of C19H14N4O3 and a molecular weight of 346.346 . More detailed physical and chemical properties would require specific experimental measurements or computations.

科学的研究の応用

Corrosion Inhibition

3-Nitro-N-(4-phenyldiazenylphenyl)benzamide and its derivatives have been studied for their role in the corrosion inhibition of metals. A study demonstrated the effect of such compounds on mild steel corrosion in acidic environments. The compounds, including N-(4-nitrophenyl) benzamide, were found to act as effective corrosion inhibitors, with variations in efficiency based on different substituents. These inhibitors were observed to strongly adsorb at metal/electrolyte interfaces, thereby increasing the energy barrier against corrosive dissolution (Mishra et al., 2018).

Crystallography and Molecular Structure

Research has been conducted on the crystal structure of related nitro-N-phenylbenzamide compounds. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed using single-crystal X-ray diffraction, providing insights into the orientation of nitro groups and the formation of three-dimensional networks in the crystal structure. Such studies contribute to understanding the molecular and structural properties of these compounds (Saeed et al., 2008).

Chemosensors for Cyanide Detection

A series of N-nitrophenyl benzamide derivatives, including compounds structurally similar to 3-Nitro-N-(4-phenyldiazenylphenyl)benzamide, have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them practical for monitoring cyanide concentrations in water samples, highlighting their potential application in environmental monitoring and safety (Sun et al., 2009).

Biomedical Research

While not directly related to 3-Nitro-N-(4-phenyldiazenylphenyl)benzamide, studies on similar nitrophenyl benzamide compounds have been conducted in the field of biomedical research. For instance, certain derivatives have been investigated for their inhibitory activity against carbonic anhydrase isoforms, relevant in the development of therapeutic agents for various diseases (Ulus et al., 2013).

作用機序

Safety and Hazards

While specific safety data for 3-nitro-N-(4-phenyldiazenylphenyl)benzamide is not available, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety precautions, and any exposure should be reported to a healthcare provider immediately .

特性

IUPAC Name |

3-nitro-N-(4-phenyldiazenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-19(14-5-4-8-18(13-14)23(25)26)20-15-9-11-17(12-10-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMMDJTGGYOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037724 |

Source

|

| Record name | Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(4-phenyldiazenylphenyl)benzamide | |

CAS RN |

325806-92-6 |

Source

|

| Record name | Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)

![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)

![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)

![[4-(3-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B2739535.png)